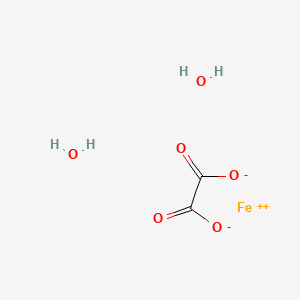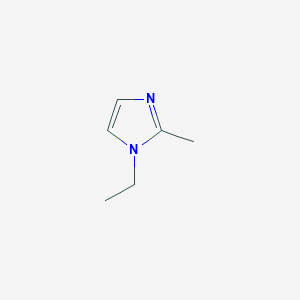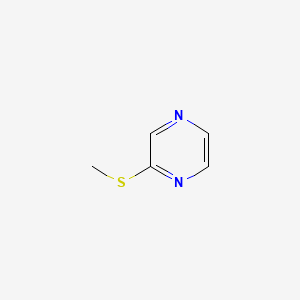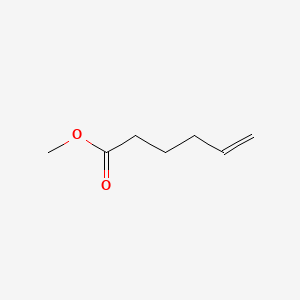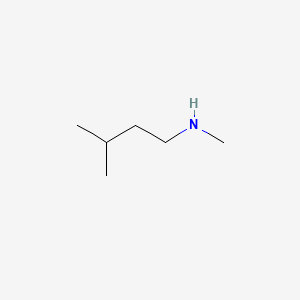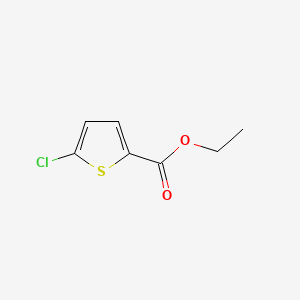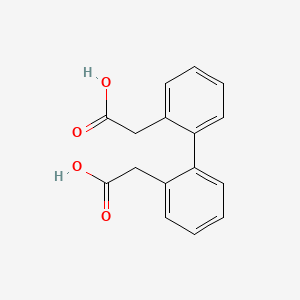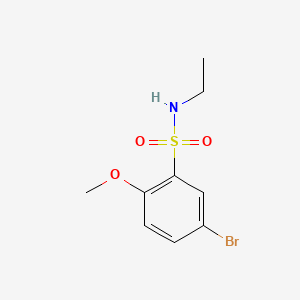
Vanitrope
描述
Vanitrope, also known as propenyl guaethol, is a chemical compound with the molecular formula C11H14O2. It is known for its intensely sweet, vanilla-like olfactory profile, making it a popular choice in culinary creations, beverages, and cosmetics. This compound serves as a plausible substitute for vanillin in certain contexts due to its similar scent profile .
准备方法
Vanitrope can be synthesized using eugenol as a raw material. The commonly used preparation method involves the use of diethyl carbonate as an ethylating reagent . The synthetic route typically includes the following steps:
Starting Material: Eugenol is used as the starting material.
Ethylation: Diethyl carbonate is used as the ethylating reagent.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial production methods for this compound involve large-scale synthesis using automated compounding units that can accommodate a limited number of ingredients. This method ensures the production of this compound in sufficient quantities for commercial use .
化学反应分析
Vanitrope undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Vanitrope has a wide range of scientific research applications, including:
Chemistry: Used as a flavoring agent in various chemical formulations.
Biology: Studied for its olfactory properties and its effects on neural processing and memory consolidation.
Medicine: Investigated for its potential therapeutic applications due to its pleasant scent and low toxicity.
作用机制
The mechanism by which vanitrope exerts its effects involves its interaction with olfactory receptors in the nasal cavity. When inhaled, this compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its sweet, vanilla-like scent. This process involves the activation of brain regions associated with olfactory processing, memory retrieval, and odor recognition .
相似化合物的比较
Vanitrope is structurally similar to other vanilla-like compounds such as vanillin and vanillyl ethyl ether. it has a unique olfactory profile that sets it apart:
Vanillyl Ethyl Ether: Characterized by the molecular formula C10H14O3, this compound imparts a subtle vanilla note with faint smoky undertones.
Isobutavan: Known for its neutral sweet scent, often described as milky or creamy.
This compound’s unique combination of sweetness and intensity makes it a valuable substitute for vanillin in various applications.
属性
IUPAC Name |
2-ethoxy-5-prop-1-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADIRXJQODWKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047727 | |
| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
94-86-0 | |
| Record name | Propenylguaethol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-5-prop-1-enylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Vanitrope and what is it used for?
A: this compound (1-ethoxy-2-hydroxy-4-prophenylguaethol) is a synthetic flavoring compound [] known for its sweet, creamy, and vanilla-like aroma. It is frequently used as a cheaper alternative to natural vanilla extract in various food products such as cakes, ice cream, dairy products, and beverages [].
Q2: Can you describe a novel synthetic route for this compound?
A: Research suggests a new synthetic route for this compound starting with O-phenetidine []. This route involves alkylation of O-phenetidine as a key step, the product of which serves as an important intermediate in the final synthesis of this compound []. Further research is necessary to elucidate the complete synthetic pathway using this approach.
Q3: Are there any alternative compounds to this compound used in similar applications?
A: Yes, there are other compounds used as vanilla flavor alternatives. One research paper lists several compounds including ethyl vanillin, vanilla tincture, 2,3,5-trimethyl pyrazine, and 2,3-dimethyl pyrazine among others []. These compounds provide a range of vanilla-like aromas and are often used in combination to achieve a more complex and desirable flavor profile. The choice of alternative depends on the specific application, desired flavor profile, and cost considerations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




